2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate
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Overview
Description
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate is a complex organic compound known for its unique structural properties and diverse applications This compound is a derivative of coumarin and benzimidazole, which are both significant in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . This intermediate is then reacted with ortho-phenylenediamine to form the benzimidazole ring, followed by quaternization to introduce the benzimidazolium ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme activities and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments, as well as in the development of optical materials.
Mechanism of Action
The mechanism of action of 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate involves its interaction with various molecular targets. The compound’s fluorescence properties are due to intramolecular charge transfer (ICT) mechanisms, where the electron-donating diethylamino group and the electron-withdrawing carbonyl group play crucial roles .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Similar in structure but lacks the benzimidazolium moiety.
Coumarin-3-carboxylic acid: Contains the coumarin core but with different functional groups.
Benzimidazole derivatives: Share the benzimidazole ring but differ in other substituents.
Uniqueness
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate is unique due to its combination of coumarin and benzimidazole structures, which imparts distinct chemical and physical properties. This combination enhances its fluorescence characteristics and broadens its range of applications compared to similar compounds .
Properties
CAS No. |
94275-84-0 |
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Molecular Formula |
C24H27N3O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)chromen-2-one;acetate |
InChI |
InChI=1S/C22H24N3O2.C2H4O2/c1-5-25(6-2)16-12-11-15-13-17(22(26)27-20(15)14-16)21-23(3)18-9-7-8-10-19(18)24(21)4;1-2(3)4/h7-14H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CAUHBAKJQJRWTO-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=[N+](C4=CC=CC=C4N3C)C.CC(=O)[O-] |
Origin of Product |
United States |
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